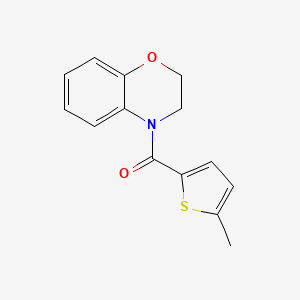
1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine, also known as BPIP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. BPIP exhibits a unique mechanism of action that makes it a promising candidate for the development of novel drugs and therapies.
Wirkmechanismus
1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine has been shown to exhibit potent and selective inhibition of the dopamine transporter, leading to increased dopamine signaling and neurotransmission. This has been associated with various biochemical and physiological effects, including increased locomotor activity, enhanced reward processing, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine has several advantages for use in lab experiments, including its potent and selective inhibition of the dopamine transporter, its well-characterized mechanism of action, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine, including the development of more potent and selective inhibitors of the dopamine transporter, the exploration of its potential use in the treatment of various neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to better understand the potential toxicity and limitations of 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine for use in lab experiments.
Synthesemethoden
The synthesis of 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine involves the reaction of 1-(2-bromophenyl)sulfonyl-piperazine with 4-pyridinylboronic acid in the presence of a palladium catalyst. The resulting compound is then purified using various chromatographic techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to exhibit potent and selective inhibition of the dopamine transporter, making it a promising candidate for the development of drugs and therapies for various neurological disorders such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-14-3-1-2-4-15(14)22(20,21)19-11-9-18(10-12-19)13-5-7-17-8-6-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXCTAKRIWJTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7497026.png)

![1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7497046.png)
![5-(cyclopropanecarbonylamino)-3-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7497049.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide](/img/structure/B7497072.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromofuran-3-carboxamide](/img/structure/B7497077.png)
![N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7497091.png)
![3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B7497102.png)
![2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide](/img/structure/B7497103.png)
![1-Pyridin-4-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7497116.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7497133.png)